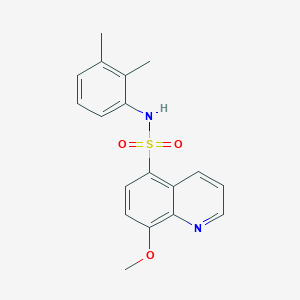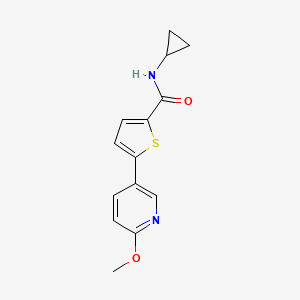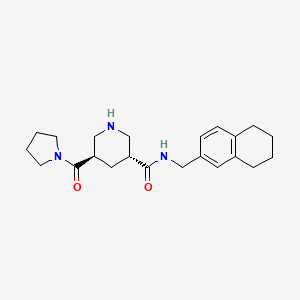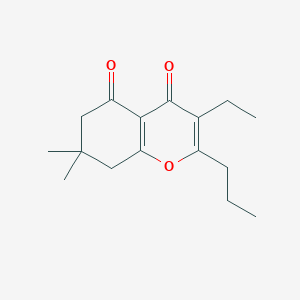
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, including the reaction of suitable phenyl or quinoline precursors with sulfonyl chlorides, amidation reactions, and sometimes, catalyzed cyclocondensation reactions. A study by Hayun et al. (2012) describes a related synthesis process involving quinazolinone derivatives, providing insights into the potential synthetic pathways that might be applicable to N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide (Hayun, M., Hanafi, M., Yanuar, A., & Hudiyono, S., 2012). These processes typically involve nucleophilic substitution reactions, followed by sulfonamide bond formation under specific conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their chemical behavior and biological activity. Structural elucidation often involves spectroscopic methods such as IR, NMR, and mass spectrometry. For instance, compounds synthesized in related studies have had their structures confirmed through comprehensive spectral analysis, highlighting the importance of these techniques in confirming the molecular structure of N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide derivatives (Hayun et al., 2012).
Chemical Reactions and Properties
Sulfonamides, including N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide, can undergo various chemical reactions, influenced by their functional groups. These reactions might include sulfonation, nitration, and coupling reactions, which can modify the chemical structure and, consequently, the biological activity of the compound. Studies on related sulfonamides provide insights into possible reactions, such as the synthesis of enzyme inhibitors and other biologically active derivatives (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties of N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide, including solubility, melting point, and crystalline structure, are essential for its application in various fields. These properties are determined by the compound's molecular structure and can significantly affect its functionality and suitability for specific applications. Studies like those conducted by Celik et al. (2015) on similar compounds offer valuable information on the physical properties that could be expected for N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide (Celik, I., Akkurt, M., Jarrahpour, A., Rad, J. A., & Çelik, Ö., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the sulfonamide group and the specific substituents on the phenyl and quinoline rings. Research on sulfonamides often explores their potential as enzyme inhibitors, highlighting the importance of understanding these chemical properties for therapeutic applications (Abbasi et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-6-4-8-15(13(12)2)20-24(21,22)17-10-9-16(23-3)18-14(17)7-5-11-19-18/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMJYFMMNAKAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5627132.png)
![3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)

![4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)

![1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5627160.png)
![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)
![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5627187.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5627206.png)

